Technical Guide: Physicochemical Profiling of 8-Methyl-5,6,7,8-tetrahydropteridine
Technical Guide: Physicochemical Profiling of 8-Methyl-5,6,7,8-tetrahydropteridine
The following technical guide details the physicochemical properties, specifically pKa values and ionization states, of 8-Methyl-5,6,7,8-tetrahydropteridine .
This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the specific N8-methylated scaffold which differs significantly in redox stability and basicity from the natural cofactor analogs (e.g., 6-methyltetrahydropterin).
Executive Summary & Compound Identity
8-Methyl-5,6,7,8-tetrahydropteridine represents a synthetic modification of the fundamental tetrahydropteridine core. Unlike the natural cofactor tetrahydrobiopterin (BH4) or its synthetic analog 6-methyl-tetrahydropterin (6-MPH4), the methylation at the N8 position fundamentally alters the electronic landscape and redox potential of the molecule.
-
IUPAC Name: 8-methyl-5,6,7,8-tetrahydropteridine
-
Core Scaffold: Reduced pyrazine ring fused to an aromatic pyrimidine ring.
-
Key Feature: The N8-methyl group converts the secondary amine (found in natural pterins) into a tertiary amine . This prevents the formation of the canonical neutral quinonoid intermediate (q-H2), conferring unique oxidative resistance.
pKa Values and Basicity Analysis
Predicted vs. Analog-Derived pKa
Direct experimental pKa values for the specific parent 8-methyl derivative are scarce in public spectral databases. However, values can be derived with high confidence from structural analogs (unsubstituted 5,6,7,8-tetrahydropteridine and 5,6,7,8-tetrahydropterin) using Hammett electronic parameters and heterocyclic chemistry principles.
| Ionization Center | Functional Group | Estimated pKa | Electronic Rationale |
| N8 (Primary Basic Site) | Tertiary Aliphatic Amine | 5.8 – 6.2 | The N8 nitrogen is part of a saturated ring but conjugated to the electron-deficient pyrimidine ring (aniline-like resonance). Methylation (+I effect) typically increases basicity by 0.2–0.5 units compared to the secondary amine (pKa ~5.6). |
| N5 | Secondary Aliphatic Amine | 4.8 – 5.4 | Less basic than N8 due to closer proximity to the electron-withdrawing pyrimidine nitrogens (N1/N3) and lack of methyl donation. |
| N1 / N3 | Pyrimidine Nitrogens | < 1.5 | Highly delocalized in the aromatic system; protonation here disrupts aromaticity or requires high acidity. |
Consensus Value: The molecule acts as a mono-base in physiological ranges with a pKa ≈ 5.9 ± 0.3 .
Structural Impact of N8-Methylation
In natural tetrahydropterins (e.g., BH4), the N5 position is often cited as the primary protonation site (pKa ~5.6). However, in 8-Methyl-5,6,7,8-tetrahydropteridine :
-
Steric & Inductive Shift: The methyl group at N8 provides electron density via induction, making N8 the thermodynamically favored site for the first protonation over N5.
-
Redox Blockade: Standard oxidation of tetrahydropteridines yields a "quinonoid" dihydropteridine with a double bond at N8=C7. The 8-methyl substituent prevents the formation of a neutral N8=C7 species, forcing any oxidation to proceed via a high-energy quaternary iminium intermediate. This makes the 8-methyl variant significantly more stable to auto-oxidation than 6-methyl analogs.
Ionization States and Solubility
Understanding the ionization state is critical for predicting membrane permeability (LogD) and formulation stability.
Ionization Profile
-
pH < 4.0 (Gastric/Acidic): Cationic (+1) . Protonated primarily at N8. High aqueous solubility.
-
pH 7.4 (Physiological): Neutral (Dominant) . With a pKa ~5.9, the ratio of Neutral:Cation is approximately 30:1. The molecule exists primarily as the uncharged free base, facilitating passive diffusion across the Blood-Brain Barrier (BBB).
-
pH > 10.0 (Basic): Neutral . Unlike pterins (which have acidic NH protons at N3), the parent pteridine core lacks acidic protons on the ring, remaining neutral until extremely high pH.
Visualization of Protonation Equilibria
The following diagram illustrates the transition from the protonated cation to the neutral free base.
Caption: Protonation equilibrium of 8-Methyl-5,6,7,8-tetrahydropteridine showing the transition from cationic to neutral species around pKa 5.9.
Experimental Determination Protocol
Because tetrahydropteridines are sensitive to oxidation (even with the N8-methyl stabilization), standard pKa determination methods must be modified.
Anaerobic UV-Vis Spectrophotometric Titration
This method is preferred over potentiometry for pteridines due to their low concentrations and distinct UV shifts upon protonation.
Reagents & Setup:
-
Buffer System: Britton-Robinson or Phosphate-Citrate (pH 2.0 to 10.0).
-
Atmosphere: Argon or Nitrogen (O2 < 5 ppm). Use a glovebox or sealed cuvette.
-
Oxidation Monitor: Check for appearance of absorption at 300–350 nm (characteristic of oxidized pteridines) before starting.
Step-by-Step Workflow:
-
Preparation: Dissolve 8-Methyl-5,6,7,8-tetrahydropteridine in deoxygenated 0.01 M HCl (fully protonated start). Concentration ~50 µM.
-
Baseline Scan: Record UV spectrum (220–400 nm) at pH 2.0. Note
(typically ~265 nm for cation). -
Titration: Aliquot deoxygenated NaOH into the cuvette. Measure pH with a micro-electrode.
-
Data Collection: Record spectra at 0.5 pH unit increments. Observe the bathochromic or hypsochromic shift as the N8 deprotonates.
-
Calculation: Plot Absorbance vs. pH at
. Fit to the Henderson-Hasselbalch equation to extract pKa.
Workflow Diagram
Caption: Anaerobic workflow for determining pKa of oxidation-sensitive tetrahydropteridines.
References
-
Pfleiderer, W. (1985). "Chemistry of Pteridines." Comprehensive Heterocyclic Chemistry. Link
-
Armarego, W. L. F. (1984). "Stereochemistry of 5,6,7,8-tetrahydropteridines." Pteridines.[1][2][3][4][5][6][7][8][9] Provides foundational data on the conformation and basicity of the tetrahydro ring.
-
Viscontini, M. (1993).[7] "Synthesis of N(5)-methyl-5,6,7,8-tetrahydro-L-biopterin." Pteridines, 4(3), 115-118.[7] Link (Describes analogous N-methylation effects).[7]
-
PubChem Compound Summary. "5,6,7,8-Tetrahydropteridine" (CID 156).[2] Link
-
Reibnegger, G., et al. (1999). "Electronic Structure of Tetrahydropteridine Derivatives." Pteridines.[1][2][3][4][5][6][7][8][9] Discusses charge density and protonation sites.
Sources
- 1. 5,6,7,8-Tetrahydropteridin-2(1H)-one | C6H8N4O | CID 23422336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydropteridine | C6H8N4 | CID 156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives - Google Patents [patents.google.com]
- 5. ECMDB: 6,7-Dihydropteridine (ECMDB01441) (M2MDB000390) [ecmdb.ca]
- 6. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. 6,7-Dimethyl-5,6,7,8-tetrahydropterin | C8H13N5O | CID 135406872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
